
3-Bromo-8-fluoro-4-hydroxyquinoline
Vue d'ensemble
Description
3-Bromo-8-fluoro-4-hydroxyquinoline is a chemical compound with the empirical formula C9H5BrFNO . It has a molecular weight of 242.04 and is a solid in form .
Molecular Structure Analysis
The molecular structure of 3-Bromo-8-fluoro-4-hydroxyquinoline can be represented by the SMILES stringOc1c(Br)cnc2c(F)cccc12 . This indicates that the molecule contains a bromine atom at the 3rd position, a fluorine atom at the 8th position, and a hydroxy group at the 4th position of the quinoline ring. Physical And Chemical Properties Analysis
3-Bromo-8-fluoro-4-hydroxyquinoline is a solid . Its molecular weight is 242.04 , and its empirical formula is C9H5BrFNO .Applications De Recherche Scientifique
Synthesis and Metal Complex Formation
3-Bromo-8-fluoro-4-hydroxyquinoline and its derivatives serve as key ligands in the synthesis of metal complexes, demonstrating significant cytotoxic activities against various cancer cell lines. These compounds, by virtue of their structural configuration, enable the formation of complexes with metals like Co(III), Ni(II), and Cu(II), showcasing enhanced antiproliferative activity, particularly against breast cancer cell lines such as MCF-7. The coordination chemistry of these complexes often involves a tridentate NNS fashion around the metal centers, influencing the overall geometry and potentially the biological activity of these complexes (Kotian et al., 2021).
Antiviral Properties
Derivatives of 3-Bromo-8-fluoro-4-hydroxyquinoline have been synthesized and evaluated as potent inhibitors against 2009 pandemic H1N1 influenza A endonuclease. The structural modifications of these compounds have been crucial in enhancing their inhibitory action, demonstrating the potential for the development of new antiviral drugs (Sagong et al., 2013).
Corrosion Detection
In the field of materials science, 3-Bromo-8-fluoro-4-hydroxyquinoline derivatives, particularly 8-hydroxyquinoline (8-HQ), have been utilized as fluorescent indicators for detecting corrosion in metals. These compounds, when integrated into coatings such as epoxy, can signal the presence of Fe2+/Fe3+ ions produced during the corrosion process through a fluorescence turn-on mechanism. This application underscores the utility of these compounds in monitoring the integrity of metal structures and preventing corrosion-related failures (Roshan et al., 2018).
Fluorescence-Based Sensing
The extended conjugated fluorophores derived from 8-hydroxyquinoline, including those involving 3-Bromo-8-fluoro substitutions, have been designed for fluorescence-based sensor arrays. These compounds are optimized for turn-on and ratiometric sensing of cations, showcasing their utility in detecting and differentiating between various metal ions based on changes in the blue and green channels of the RGB signal (Palacios et al., 2007).
Photolabile Protecting Groups
3-Bromo-8-fluoro-4-hydroxyquinoline-based compounds have been explored as photolabile protecting groups for controlled release studies. These compounds exhibit greater single-photon quantum efficiency compared to other photolabile groups and possess sufficient sensitivity to multiphoton-induced photolysis for in vivo applications. Their increased solubility and low fluorescence render them useful in biological studies for the controlled release of bioactive molecules (Fedoryak et al., 2002).
Safety and Hazards
The safety information available indicates that 3-Bromo-8-fluoro-4-hydroxyquinoline may be harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
While specific future directions for 3-Bromo-8-fluoro-4-hydroxyquinoline are not mentioned in the sources I found, quinoline derivatives are of interest in various fields of research due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as a scaffold for leads in drug discovery . Therefore, future research may focus on exploring the potential applications of 3-Bromo-8-fluoro-4-hydroxyquinoline in these areas.
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-8-fluoro-4-hydroxyquinoline are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
As a quinoline derivative, it may exhibit similar reactions to other quinolines, which can participate in both electrophilic and nucleophilic substitution reactions . .
Biochemical Pathways
Quinoline derivatives have been known to exhibit a variety of biological activities, including antibacterial, antineoplastic, and antiviral activities . .
Propriétés
IUPAC Name |
3-bromo-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSZDKDNPVFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671082 | |
| Record name | 3-Bromo-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-fluoro-4-hydroxyquinoline | |
CAS RN |
1065087-83-3 | |
| Record name | 3-Bromo-8-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1065087-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



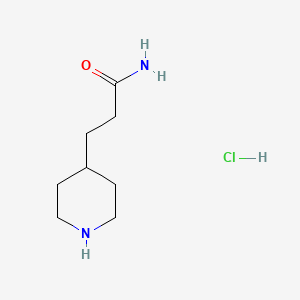

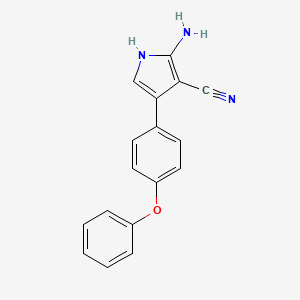
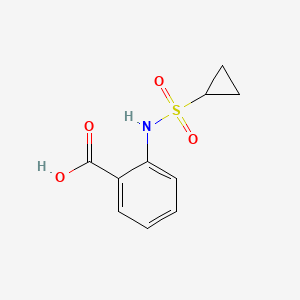

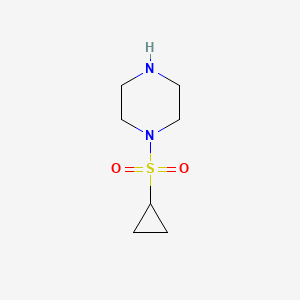

![[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol](/img/structure/B1520116.png)
![propan-2-yl N-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]carbamate](/img/structure/B1520118.png)


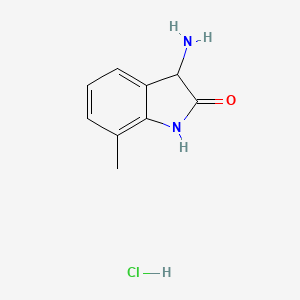
![3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520123.png)
